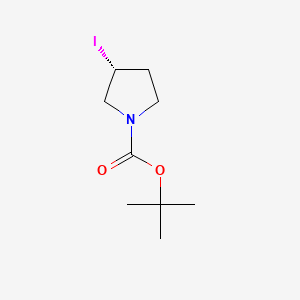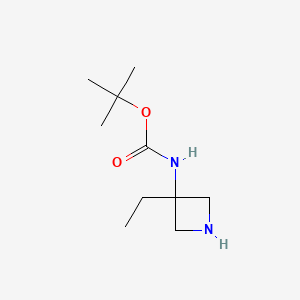
4-Brom-5-Fluor-2-Methylpyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-fluoro-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-fluoro-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and materials science.
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s worth noting that fluoropyridines, which include this compound, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . This suggests that the compound might influence pathways related to this kinase, which plays a role in cellular processes such as the release of pro-inflammatory cytokines .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence these properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
The compound’s potential role in the synthesis of kinase inhibitors suggests that it could influence cellular processes modulated by these kinases .
Action Environment
The compound’s potential use in the synthesis of kinase inhibitors suggests that factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Biochemische Analyse
Cellular Effects
It is known that fluoropyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluoropyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-methylpyridine typically involves halogenation and methylation reactions. One common method is the bromination of 5-fluoro-2-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the process .
Industrial Production Methods
Industrial production of 4-Bromo-5-fluoro-2-methylpyridine often employs large-scale halogenation techniques. The process involves the use of bromine and fluorine sources in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to achieve coupling.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and pyridine N-oxides, depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but lacks the methyl group.
4-Bromo-2-methylpyridine: Similar but does not have the fluorine atom.
5-Fluoro-2-methylpyridine: Similar but lacks the bromine atom.
Uniqueness
4-Bromo-5-fluoro-2-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This combination makes it a valuable intermediate in various chemical syntheses and applications .
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENOXSCJWFSFHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724930 |
Source


|
| Record name | 4-Bromo-5-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-24-7 |
Source


|
| Record name | 4-Bromo-5-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)



![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)
![2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile](/img/structure/B582372.png)
![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)
![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)






